molecular formula C8H5NO2S B1362650 3-Isothiocyanatobenzoic acid CAS No. 2131-63-7

3-Isothiocyanatobenzoic acid

Cat. No. B1362650
Key on ui cas rn: 2131-63-7
M. Wt: 179.2 g/mol
InChI Key: PJRBPKOOGLKPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102602B2

Procedure details

3-aminobenzoic acid (5.00 g, 36.5 mmol) was added to a methylene chloride solution (51 mL) of thiocarbonyldiimidazole (7.8 g, 43.8 mmol) and triethylamine (5.6 mL, 40.2 mmol) at an internal temperature of at most 5° C., followed by stirring at −10° C. for one hour. The mixture was dropped to a separately prepared mixed solution of concentrated hydrochloric acid (11.6 mL, 133.0 mmol) and n-heptane (51 mL) as that the internal temperature became from 20° C. to 30° C., followed by stirring for one hour as it was. Then, the mixture was stirred under cooling with ice for 2 hours, and the obtained colorless solid was collected by filtration, washed with water (20 mL) four times and dried under reduced pressure to obtain 3-isothiocyanatobenzoic acid as a creamy solid (6.01 g, yield: 93%, HPLC purity: 99.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:11](N1C=CN=C1)(N1C=CN=C1)=[S:12].C(N(CC)CC)C.Cl>CCCCCCC.C(Cl)Cl>[N:1]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])=[C:11]=[S:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
7.8 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
51 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
51 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
by stirring at −10° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was dropped to
CUSTOM
Type
CUSTOM
Details
a separately prepared
CUSTOM
Type
CUSTOM
Details
became from 20° C. to 30° C.
STIRRING
Type
STIRRING
Details
by stirring for one hour as it
Duration
1 h
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the obtained colorless solid was collected by filtration
WASH
Type
WASH
Details
washed with water (20 mL) four times
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=C=S)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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